1-(Benzenesulfonyl)-3-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-5-amine
Overview
Description
1-(Benzenesulfonyl)-3-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-5-amine is a complex organic compound that belongs to the class of triazoles This compound is characterized by the presence of a benzenesulfonyl group, a 4-chlorophenyl group, and a 4-fluorophenylmethyl group attached to a 1,2,4-triazole ring
Preparation Methods
The synthesis of 1-(Benzenesulfonyl)-3-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with formamide or related compounds under acidic or basic conditions.
Introduction of the benzenesulfonyl group: This step involves the sulfonylation of the triazole ring using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Attachment of the 4-chlorophenyl group: This can be accomplished through a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Introduction of the 4-fluorophenylmethyl group: This step involves the alkylation of the triazole ring with 4-fluorobenzyl bromide under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(Benzenesulfonyl)-3-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfone, amine, and substituted derivatives.
Scientific Research Applications
1-(Benzenesulfonyl)-3-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-3-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
1-(Benzenesulfonyl)-3-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-5-amine can be compared with other similar compounds, such as:
1-(Benzenesulfonyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine: This compound lacks the 4-fluorophenylmethyl group, which may affect its chemical reactivity and biological activity.
1-(Benzenesulfonyl)-3-(4-fluorophenyl)-1H-1,2,4-triazol-5-amine: This compound lacks the 4-chlorophenyl group, which may influence its properties and applications.
1-(Benzenesulfonyl)-3-(4-chlorophenyl)-N-methyl-1H-1,2,4-triazol-5-amine: This compound has a methyl group instead of the 4-fluorophenylmethyl group, which may alter its chemical and biological behavior.
Properties
IUPAC Name |
2-(benzenesulfonyl)-5-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]-1,2,4-triazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN4O2S/c22-17-10-8-16(9-11-17)20-25-21(24-14-15-6-12-18(23)13-7-15)27(26-20)30(28,29)19-4-2-1-3-5-19/h1-13H,14H2,(H,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKOINTZSWBOHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=NC(=N2)C3=CC=C(C=C3)Cl)NCC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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